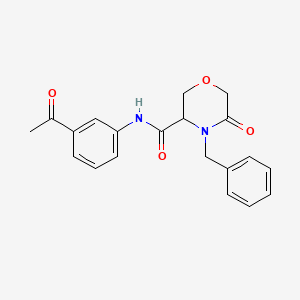

N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-14(23)16-8-5-9-17(10-16)21-20(25)18-12-26-13-19(24)22(18)11-15-6-3-2-4-7-15/h2-10,18H,11-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGRGDGEGPGFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring followed by the introduction of the benzyl and acetylphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The benzyl and acetylphenyl groups can be substituted with other functional groups to create derivatives with different chemical and physical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Differences and Implications

Core Heterocycle :

- 5-Oxomorpholine (target compound): The six-membered ring with oxygen provides enhanced metabolic stability compared to 5-oxopyrrolidine (five-membered, higher ring strain) . This may translate to longer half-lives in vivo.

- Pyrazole (): The nitrogen-rich five-membered ring facilitates hydrogen bonding but may reduce lipophilicity, limiting blood-brain barrier penetration compared to morpholine derivatives .

The 3-acetylphenyl carboxamide moiety may enhance target affinity through π-π stacking or hydrophobic interactions, as seen in related antimalarial carboxamides .

Biological Activity: Pyrazole-carboxamide derivatives with morpholine substituents (e.g., compound 8 in ) showed potent antimalarial activity (IC50 < 3 µM), suggesting the target compound’s morpholine core could confer similar efficacy . In contrast, sulfonamide derivatives like N-(4-amino-3-methoxyphenyl)methanesulfonamide lack the heterocyclic diversity required for antimalarial target engagement, highlighting the importance of the morpholine-pyrazole-carboxamide scaffold .

Biological Activity

N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a morpholine ring, which is known for its ability to interact with biological targets, and an acetamide moiety that may enhance its pharmacological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. For instance, certain analogs demonstrated IC50 values as low as 1.38 µM against MAO-A, indicating strong potential for treating neurodegenerative disorders .

- Cholinesterase Inhibition : Compounds in this class have also been assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both crucial for cholinergic signaling. Notably, some derivatives exhibited inhibition rates exceeding 50% at concentrations of 100 µM .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have revealed important insights into how structural modifications affect biological activity. For example:

| Compound | Modification | MAO-A IC50 (µM) | BChE Inhibition (%) |

|---|---|---|---|

| 2d | Para-F | 1.38 | 49 |

| 2i | Meta-OCH3 | 2.48 | 55 |

| 2t | Meta-OH | 1.80 | 71 |

These findings suggest that specific substitutions on the phenyl rings can significantly enhance inhibitory activities against these enzymes, highlighting the importance of optimizing chemical structures for desired biological effects.

Case Studies and Research Findings

Several studies have provided empirical evidence supporting the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, showcasing their potential in diabetes treatment .

- Cytotoxicity Assessments : In vitro tests indicated that while some analogs exhibited significant inhibitory activity against MAO enzymes, they did not show cytotoxicity against L929 cells, suggesting a favorable safety profile for further development .

- Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to active sites of target enzymes such as MAO-A and MAO-B, with binding energies indicating strong interactions that correlate with their observed biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step protocol starting with 4-benzyl-5-oxomorpholine-3-carboxylic acid derivatives. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid for amide bond formation with 3-acetylaniline .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C to minimize side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high purity .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents (1.2–1.5 equivalents of coupling agents) to improve yields.

Q. How should researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetylphenyl and benzyl groups) and morpholine ring conformation. Compare shifts with similar oxomorpholine derivatives .

- Mass spectrometry (HRMS) : Verify molecular weight (expected m/z ~407.18 for C₂₃H₂₅N₂O₄⁺) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks if single crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Methodology :

- Enzyme assays : Test inhibition kinetics (IC₅₀, Kᵢ) against target enzymes (e.g., factor Xa or proteases) using fluorogenic substrates. For example:

- Pre-incubate the compound with the enzyme, then measure residual activity via fluorescence/absorbance changes .

- Molecular docking : Use software like AutoDock Vina to predict binding modes to enzyme active sites. Compare with structurally related inhibitors (e.g., morpholine-containing Xa inhibitors) .

- Validation : Cross-validate computational results with mutagenesis studies (e.g., alanine scanning of key binding residues).

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Case example : Discrepancies in anti-inflammatory activity may arise from:

- Solubility issues : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies to enhance bioavailability .

- Cell-line variability : Test across multiple cell lines (e.g., RAW 264.7 macrophages vs. primary monocytes) with standardized protocols .

- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation .

Q. What approaches are effective for structure-activity relationship (SAR) studies of this compound?

- Key modifications :

- Substituent variation : Replace the benzyl group with alkyl/heteroaryl groups to assess steric/electronic effects on activity. For example, 4-fluorobenzyl analogs may enhance target affinity .

- Scaffold hopping : Compare with pyridine-, pyrazole-, or quinazoline-based morpholine derivatives to identify core pharmacophores .

- Data analysis : Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.